1,3-Dimethoxy-2-(methylthio)benzene
Overview
Description
1,3-Dimethoxy-2-(methylthio)benzene: is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, featuring two methoxy groups and one methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Dimethoxy-2-(methylthio)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with dimethyl disulfide in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
1,3-Dimethoxy-2-(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like or .
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like or replace the methoxy groups.
Reduction: The compound can be reduced using reducing agents like to yield corresponding alcohols or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or thiol-substituted benzene derivatives.
Reduction: Alcohols, thiols.
Scientific Research Applications
1,3-Dimethoxy-2-(methylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,3-dimethoxy-2-(methylthio)benzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity, making it a versatile molecule for various applications.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the methylthio group, making it less reactive in certain types of reactions.
2,6-Dimethoxybenzenethiol: Contains thiol groups instead of methylthio, leading to different reactivity and applications.
1,3-Dimethoxy-4-(methylthio)benzene: Positional isomer with the methylthio group at a different position, affecting its chemical properties and reactivity.
Uniqueness:
1,3-Dimethoxy-2-(methylthio)benzene is unique due to the specific arrangement of methoxy and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties, making it suitable for specific synthetic and industrial applications. Its ability to undergo a variety of chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-dimethoxy-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQOZQFGVJMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345301 | |
Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33617-67-3 | |
Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.